5-Bromonicotinamide

Descripción general

Descripción

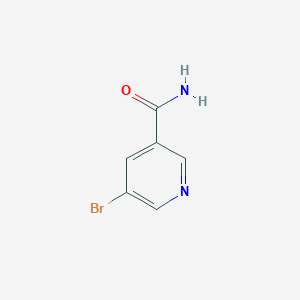

La 5-Bromonicotinamida es un compuesto orgánico que pertenece a la clase de nicotinamidas. Estas son compuestos aromáticos heterocíclicos que contienen un anillo de piridina sustituido en la posición 3 por un grupo carboxamida. La fórmula molecular de la 5-Bromonicotinamida es C₆H₅BrN₂O, y tiene un peso molecular de 201.02 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 5-Bromonicotinamida se puede sintetizar a través de varios métodos. Un método común implica la bromación de la nicotinamida. La reacción generalmente implica el uso de bromo o un agente bromante en presencia de un disolvente adecuado y un catalizador. Las condiciones de reacción, como la temperatura y el tiempo de reacción, se optimizan para lograr un alto rendimiento y pureza .

Métodos de producción industrial: En entornos industriales, la producción de 5-Bromonicotinamida puede implicar procesos de bromación a gran escala con monitoreo y control continuos de los parámetros de reacción. El uso de equipos avanzados y automatización garantiza la calidad y eficiencia consistentes en la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: La 5-Bromonicotinamida experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo en la 5-Bromonicotinamida puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Reacciones de oxidación y reducción: El compuesto puede sufrir oxidación para formar óxidos correspondientes o reducción para formar aminas.

Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, para formar moléculas más complejas.

Reactivos y condiciones comunes:

Reacciones de sustitución: Reactivos como azida de sodio o tiocianato de potasio en disolventes polares.

Reacciones de oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reacciones de reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varias nicotinamidas sustituidas, mientras que las reacciones de oxidación y reducción pueden producir óxidos o aminas correspondientes .

Aplicaciones Científicas De Investigación

La 5-Bromonicotinamida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la interacción con biomoléculas.

Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, como las propiedades anticancerígenas o antimicrobianas.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos

Mecanismo De Acción

El mecanismo de acción de la 5-Bromonicotinamida implica su interacción con objetivos moleculares específicos. Un objetivo conocido es la enzima NAD(P)(+)-arginina ADP-ribosiltransferasa, donde la 5-Bromonicotinamida actúa como un inhibidor. Esta interacción afecta varias vías y procesos celulares, lo que lleva a sus efectos biológicos observados .

Compuestos similares:

Nicotinamida: Un compuesto madre con una estructura similar pero sin la sustitución de bromo.

5-Cloronicotinamida: Un compuesto similar con un átomo de cloro en lugar de bromo.

5-Fluoronicotinamida: Un compuesto relacionado con una sustitución de átomo de flúor.

Singularidad: La 5-Bromonicotinamida es única debido a su sustitución específica de bromo, que confiere propiedades químicas y biológicas distintas. Esta sustitución puede influir en su reactividad, solubilidad e interacción con objetivos moleculares, lo que la hace valiosa para aplicaciones de investigación específicas .

Comparación Con Compuestos Similares

Nicotinamide: A parent compound with similar structure but without the bromine substitution.

5-Chloronicotinamide: A similar compound with a chlorine atom instead of bromine.

5-Fluoronicotinamide: A related compound with a fluorine atom substitution.

Uniqueness: 5-Bromonicotinamide is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity, solubility, and interaction with molecular targets, making it valuable for specific research applications .

Actividad Biológica

5-Bromonicotinamide (5-BN), a derivative of nicotinamide, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Chemical Formula : CHBrNO

- Molecular Weight : 201.021 g/mol

- Structure : 5-BN features a bromine atom substituted at the 5-position of the nicotinamide ring, which enhances its biological activity compared to non-halogenated analogs.

This compound interacts with several biological pathways:

- Nicotinamide N-methyltransferase (NNMT) Inhibition :

-

Sirtuin Modulation :

- 5-BN affects the activity of sirtuins, a class of proteins linked to aging and metabolic regulation. Enhanced sirtuin activity may promote longevity and improve metabolic health .

-

Neuroprotective Effects :

- Preliminary studies indicate that 5-BN may protect neurons from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Properties :

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Neuroprotection in Animal Models

In a study examining neuroprotective effects, researchers administered 5-BN to rodent models subjected to oxidative stress. The results indicated a significant reduction in neuronal death and improved cognitive function compared to control groups. This suggests that 5-BN may have therapeutic potential for conditions such as Alzheimer's disease.

Case Study 2: Cancer Metabolism

Another study investigated the role of 5-BN in cancer cell lines, focusing on its ability to inhibit NNMT. The inhibition led to decreased proliferation rates and increased apoptosis in cancer cells, indicating a potential avenue for cancer therapy targeting metabolic pathways.

Propiedades

IUPAC Name |

5-bromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQRXZIMSKLRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182890 | |

| Record name | Nicotinamide, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28733-43-9 | |

| Record name | 5-Bromonicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28733-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028733439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromonicotinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinamide, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMONICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCT9J0CUP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Has 5-bromonicotinamide been explored for medical applications?

A2: While not a drug itself, this compound has shown promise as a precursor for developing diagnostic tools. One study successfully synthesized 5-[123I]iodonicotinamide using this compound through halogen exchange iodination. [] This radiolabeled compound was then investigated for its potential as a brain imaging agent in rats. Results showed rapid brain uptake and clearance through the kidneys, suggesting that 5-[123I]iodonicotinamide, derived from this compound, could be useful for brain imaging. [] Further research is needed to explore its clinical applications fully.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.